Methyl 2,4-dichloro-6-(difluoromethoxy)benzoate
Description
Chemical Identity and Nomenclature
Methyl 2,4-dichloro-6-(difluoromethoxy)benzoate represents a sophisticated example of halogenated aromatic ester chemistry, distinguished by its complex substitution pattern and unique structural characteristics. The compound is formally designated under the Chemical Abstracts Service registration number 1803713-00-9, providing unambiguous identification within the global chemical literature. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the methyl ester functionality attached to a benzoic acid core that bears both dichloro and difluoromethoxy substituents at specific ring positions.
The molecular formula C₉H₆Cl₂F₂O₃ reveals the compound's elemental composition, incorporating nine carbon atoms, six hydrogen atoms, two chlorine atoms, two fluorine atoms, and three oxygen atoms within its structure. The molecular weight is precisely determined as 271.04-271.05 grams per mole, depending on measurement precision and analytical methodology employed. The structural representation through Simplified Molecular Input Line Entry System notation appears as O=C(OC)C1=C(OC(F)F)C=C(Cl)C=C1Cl, providing computational chemists with exact structural information for modeling and analysis purposes.
The compound's structural architecture features a benzene ring bearing multiple substituents in a specifically defined pattern. The 2,4-dichloro substitution creates a distinctive electronic environment on the aromatic ring, while the 6-position difluoromethoxy group introduces additional complexity through its unique bonding characteristics. The methyl ester functionality at the carboxyl position completes the molecular framework, creating a compound with distinct chemical and physical properties that differentiate it from simpler benzoate derivatives.
Historical Development and Discovery
The development of this compound emerged from ongoing research initiatives focused on expanding the chemical diversity of halogenated benzoate compounds for specialized applications in organic synthesis and materials science. The compound represents part of a broader scientific effort to incorporate difluoromethoxy functionality into aromatic systems, building upon decades of research into halogenated organic compounds and their unique properties. Contemporary chemical databases first catalogued this specific compound structure as researchers began systematically exploring the synthetic potential of multiple halogen substitutions combined with difluoromethoxy groups on benzoate frameworks.
The historical context of this compound's development is intrinsically linked to advances in fluorine chemistry and the growing recognition of difluoromethoxy groups as valuable pharmaceutical intermediates. Research teams have increasingly focused on compounds bearing difluoromethoxy substituents due to their ability to provide optimal molecular properties in drug development contexts. The specific combination of chlorine and difluoromethoxy substitution patterns found in this compound reflects sophisticated understanding of structure-activity relationships that have evolved through systematic investigation of halogenated aromatic compounds.
The emergence of this compound as a research target coincided with broader developments in synthetic organic chemistry methodologies that enabled more precise control over halogen incorporation into aromatic systems. Modern synthetic approaches have facilitated the preparation of such complex halogenated structures through advanced catalytic methods and improved understanding of regioselective functionalization reactions. The compound's inclusion in contemporary chemical supply catalogs reflects its growing importance as a specialized building block for advanced synthetic applications.
The scientific literature demonstrates increasing interest in difluoromethoxy-containing compounds, with research indicating that the difluoromethoxy group provides optimal overall benefits when compared to other halogenated substituents. This recognition has driven synthetic chemists to develop new compounds incorporating this functionality, leading to the systematic exploration of various substitution patterns including the specific arrangement found in this compound.
Significance in Halogenated Benzoate Research
This compound occupies a distinctive position within the broader landscape of halogenated benzoate research, representing an advanced example of multi-halogen substitution strategies in aromatic ester chemistry. The compound's significance stems from its unique combination of chlorine and fluorine substituents, which creates a molecular framework with exceptional potential for further synthetic elaboration and biological evaluation. Research in halogenated benzoates has demonstrated that such compounds serve as versatile building blocks for complex molecule construction, particularly in medicinal chemistry and agrochemical development contexts.
The presence of difluoromethoxy functionality in this compound aligns with contemporary research trends emphasizing the importance of fluorine-containing groups in pharmaceutical chemistry. Scientific investigations have revealed that difluoromethoxy substituents can significantly enhance molecular properties, including metabolic stability and bioavailability characteristics. The specific positioning of this group at the 6-position of the benzoate ring, combined with dichlorine substitution at the 2,4-positions, creates a unique electronic environment that may confer distinct reactivity patterns and biological activities.
Contemporary research in difluorovinyl benzoate chemistry has demonstrated the versatility of fluorinated benzoate derivatives as building blocks for complex synthetic transformations. The development of nickel-catalyzed cross-coupling reactions using structurally related difluorovinyl benzoates has shown exceptional functional group tolerance and synthetic utility, suggesting that compounds like this compound may serve similar roles in advanced synthetic methodology. These research findings indicate that halogenated benzoates can participate in sophisticated catalytic transformations while maintaining structural integrity under demanding reaction conditions.
The compound's multi-halogen substitution pattern provides multiple sites for potential chemical modification, making it valuable as a synthetic intermediate for complex molecule assembly. Research has shown that halogenated aromatic compounds can undergo various transformation reactions, including nucleophilic substitution, cross-coupling reactions, and electrophilic aromatic substitution processes. The specific combination of chlorine and difluoromethoxy substituents in this compound creates opportunities for selective functionalization strategies that could access diverse chemical libraries for biological screening applications.
| Research Application | Structural Feature | Synthetic Utility |
|---|---|---|
| Cross-Coupling Chemistry | Dichlorine Substitution | Multiple Reactive Sites |
| Fluorine Incorporation | Difluoromethoxy Group | Enhanced Stability |
| Aromatic Functionalization | Benzoate Framework | Versatile Building Block |
| Medicinal Chemistry | Multi-Halogen Pattern | Improved Properties |
| Materials Science | Complex Substitution | Advanced Applications |
Properties
IUPAC Name |
methyl 2,4-dichloro-6-(difluoromethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O3/c1-15-8(14)7-5(11)2-4(10)3-6(7)16-9(12)13/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWIMEQIZACZIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Methylated Benzoates
Method Overview:
This approach involves chlorinating methyl p-methylbenzoate derivatives to introduce chlorine atoms selectively onto the aromatic ring, particularly at the 2 and 4 positions, followed by substitution with difluoromethoxy groups.
- Starting Material: Methyl p-methylbenzoate (or methyl methylbenzoate).
- Chlorination Conditions:
- Catalyzed by UV-light or chemical catalysts such as diisopropyl azodicarboxylate.
- Temperature range: 70°C–140°C.
- Reaction time: 2–4 hours depending on the chlorination efficiency.
- Reaction Medium: Organic solvents like dichloromethane or chloroform, with HCl gas absorption for by-product removal.
- Outcome: Formation of methyl 2,4-dichloro-benzoate with chlorination efficiencies ranging from 20% to 70%.
- Chlorination at lower temperatures (around 70°C–110°C) favors mono- or di-chlorination with minimal poly-substitution.
- Elevated temperatures (>140°C) increase impurity formation due to side reactions, such as substitution on the phenyl ring.
Method Overview:
Post-chlorination, the introduction of the difluoromethoxy group is achieved via nucleophilic substitution using difluoromethylating reagents.
- Reagents: Difluoromethylating agents such as S-(difluoromethyl)sulfonium salts or difluoromethyl halides.
- Reaction Conditions: Mild base (e.g., lithium hydroxide) in aprotic solvents, at temperatures between 20°C and 80°C.
- Mechanism: Nucleophilic attack of the difluoromethyl group on the aromatic ring or phenolic oxygen, depending on the precursor.
- Use of stable difluoromethyl sulfonium salts enables high yields (up to 90%) of the desired difluoromethoxy derivatives.
- The process is chemoselective, favoring substitution at the 6-position of the benzoate ring.
Esterification of Chlorinated Benzoic Acids
Method Overview:
Alternatively, chlorinated benzoic acids are esterified with methyl alcohol to produce methyl esters directly.
- Starting Material: 2,4-dichlorobenzoic acid.
- Reaction Conditions: Reflux with excess methyl alcohol in the presence of sulfuric acid or p-toluenesulfonic acid as catalysts.
- Duration: Typically 4–6 hours.
- Outcome: High purity methyl esters with yields exceeding 85%.
- The esterification process is straightforward, with the main challenge being the removal of residual acids and unreacted starting material.
- Vacuum distillation improves purity and yield.
Direct Synthesis via Halogenation of Precursors
Method Overview:
Direct halogenation of methyl 2,4-dichlorobenzoate or related intermediates using halogenating agents such as N-chlorosuccinimide (NCS) in the presence of catalysts.
- Reaction Conditions: Controlled temperature (around 80°C–100°C), inert atmosphere.
- Outcome: Efficient introduction of the difluoromethoxy group through subsequent nucleophilic substitution.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorination of methylbenzoates | Methyl p-methylbenzoate | Chlorine, UV light or azodicarboxylate | 70°C–140°C, 2–4 hrs | 20–70 | Selective chlorination at 2,4-positions |
| Difluoromethoxy substitution | Chlorinated methylbenzoates | S-(difluoromethyl)sulfonium salts, LiOH | 20°C–80°C, 1–3 hrs | Up to 90 | High chemoselectivity and yield |
| Esterification | 2,4-Dichlorobenzoic acid | Methyl alcohol, sulfuric acid | Reflux, 4–6 hrs | >85 | Purification via vacuum distillation |
| Direct halogenation | Methyl 2,4-dichlorobenzoate | NCS, catalysts | 80°C–100°C | Variable | Efficient for scale-up |
Research Findings and Optimization Strategies
- Temperature Control: Maintaining optimal temperature (around 100°C) minimizes side reactions and impurity formation.
- Reagent Choice: Use of stable difluoromethyl reagents enhances safety and yield.
- Reaction Monitoring: Gas chromatography (GC) and NMR spectroscopy are essential for tracking chlorination and substitution progress.
- Purification Techniques: Vacuum distillation and rectification improve product purity, crucial for pharmaceutical applications.
Chemical Reactions Analysis
Methyl 2,4-dichloro-6-(difluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common reagents used in these reactions include strong acids or bases for hydrolysis, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2,4-dichloro-6-(difluoromethoxy)benzoate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems.
Medicine: It is investigated for potential pharmacological activities due to the presence of fluorine atoms, which are known to enhance the biological activity of compounds.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2,4-dichloro-6-(difluoromethoxy)benzoate involves its interaction with specific molecular targets, although detailed studies on its exact pathways are limited. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets, potentially enhancing its pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogous benzoate esters:
Key Comparisons
Substituent Effects on Reactivity The difluoromethoxy group in the target compound enhances electronegativity and polarizability compared to methyl or simple methoxy groups. This increases solubility in polar solvents (e.g., acetone or methanol) but reduces lipophilicity relative to methyl-substituted analogs like methyl 2,4-dichloro-6-methylbenzoate . Chlorine atoms at the 2- and 4-positions deactivate the aromatic ring, directing further electrophilic substitution to the less hindered 5-position. This contrasts with mono-chlorinated analogs (e.g., methyl 2-chlorobenzoate), which exhibit more predictable regioselectivity .
Synthetic Pathways The target compound is likely synthesized via esterification of 2,4-dichloro-6-(difluoromethoxy)benzoic acid using methanol and sulfuric acid, a method analogous to the preparation of 2,4-dichlorophenoxy acetate described in . Substituted benzoates with sensitive groups (e.g., OCF₂H) may require controlled reaction conditions to avoid hydrolysis or side reactions, unlike methyl-substituted derivatives .
Biological and Industrial Relevance
- Methyl 4-chloro-2-(difluoromethoxy)benzoate (CAS 639826-30-5) is commercially available for research (≥97% purity, stored at 0–6°C), suggesting niche applications in agrochemical development .
- Sulfonylurea herbicides like primisulfuron-methyl highlight the role of difluoromethoxy groups in enhancing bioactivity and metabolic stability, though the target compound’s specific biological profile remains uncharacterized.
Research Findings and Implications
- Thermal and Chemical Stability : Difluoromethoxy groups confer resistance to oxidative degradation compared to methoxy or methyl groups, as seen in analogous compounds . This property is critical for agrochemicals requiring environmental persistence.
- Structure-Activity Relationships (SAR) : The ortho-dichloro substitution pattern in the target compound may synergize with the para-difluoromethoxy group to enhance binding to biological targets, though this requires experimental validation.
- Toxicity Considerations : Alkyl benzoates with halogen substituents (e.g., methyl 2-chlorobenzoate) exhibit moderate acute toxicity in rodent studies, suggesting that the target compound’s safety profile warrants detailed evaluation .
Biological Activity
Methyl 2,4-dichloro-6-(difluoromethoxy)benzoate (MDDB) is a synthetic organic compound characterized by its unique chemical structure, which includes two chlorine atoms, two fluorine atoms, and a methoxy group attached to a benzoate backbone. This compound has garnered attention in various fields including medicinal chemistry, agriculture, and biological research due to its potential biological activities and applications.
- Molecular Formula : C₉H₆Cl₂F₂O₃
- Molecular Weight : 271.04 g/mol
- Structure : The presence of halogen atoms (chlorine and fluorine) contributes to its lipophilicity and reactivity, enhancing interactions with biological targets.
MDDB's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The fluorine atoms are known to increase the compound's binding affinity and specificity towards these targets, which can enhance its pharmacological effects. The difluoromethoxy group enhances the compound's lipophilicity, facilitating better membrane penetration and interaction with cellular components.
Biological Activity
Research indicates that MDDB exhibits significant biological activity, particularly in the following areas:
- Enzyme Inhibition : MDDB has been studied for its potential as an enzyme inhibitor. Its structural features may allow it to modulate enzymatic activities crucial in various biochemical pathways.
- Anticancer Properties : Some studies suggest that compounds similar to MDDB may possess anticancer properties by selectively inhibiting carbonic anhydrase isozymes, which are often overexpressed in tumors . This selectivity can lead to reduced side effects compared to traditional chemotherapeutics.
Applications in Research
MDDB serves as a valuable model compound for studying the interactions of halogenated aromatic compounds with biological systems. Its applications include:
- Medicinal Chemistry : Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
- Agrochemicals : Used in the development of pesticides and herbicides due to its unique chemical properties.
- Biological Probes : Employed in research to study biochemical pathways and mechanisms of action involving halogenated compounds.
Case Studies
- Enzyme Interaction Studies : Research has shown that MDDB can bind to specific enzymes involved in metabolic processes. For example, variations in substituents on the benzoate ring have led to compounds with high affinity for carbonic anhydrase IX (CAIX), an enzyme implicated in tumor progression .
- Pharmacological Investigations : Studies utilizing MDDB have demonstrated its potential as a modulator of receptor functions, making it significant for drug development aimed at targeting specific diseases.
Comparative Analysis with Similar Compounds
Q & A
Q. What are the established synthetic routes for Methyl 2,4-dichloro-6-(difluoromethoxy)benzoate, and how can reaction conditions be optimized?
The compound is synthesized via esterification of the corresponding benzoic acid derivative. A typical method involves refluxing 2,4-dichloro-6-(difluoromethoxy)benzoic acid in methanol with concentrated sulfuric acid as a catalyst. After 4–6 hours, the mixture is quenched in ice water, followed by filtration, washing, and recrystallization from ethanol to obtain the ester . Optimization may include varying solvent polarity (e.g., ethanol vs. methanol), acid catalyst concentration, or reaction temperature to improve yield. Parallel monitoring via TLC or HPLC ensures reaction completion.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- 1H/13C NMR : Identify aromatic proton environments (δ 6.8–7.5 ppm) and substituent effects (e.g., difluoromethoxy splitting patterns).
- 19F NMR : Confirm the presence of the -OCF2 group (δ -80 to -85 ppm, characteristic of difluoromethoxy).
- IR Spectroscopy : Detect ester carbonyl stretching (~1700 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns (e.g., loss of methyl or Cl groups). Cross-reference with computational predictions for validation .
Q. How can single-crystal X-ray diffraction (SC-XRD) be applied to resolve structural ambiguities?
SC-XRD using SHELX programs (e.g., SHELXL for refinement) provides unambiguous confirmation of molecular geometry, including bond angles, dihedral angles, and crystal packing. For example, the dichloro and difluoromethoxy substituents’ spatial arrangement can be validated against density functional theory (DFT)-optimized structures. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
Q. What purity assessment protocols are recommended for this compound in academic research?
Combine chromatographic (HPLC with UV detection, GC-MS) and spectroscopic methods. Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to quantify impurities. Melting point consistency and elemental analysis (C, H, N, Cl, F) further validate purity. For trace metal analysis (e.g., catalyst residues), inductively coupled plasma mass spectrometry (ICP-MS) is advised .
Advanced Research Questions
Q. How can computational methods like DFT address discrepancies between experimental and predicted spectral data?
Perform geometry optimization and NMR chemical shift calculations using Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis sets. Compare computed 19F chemical shifts with experimental values to identify conformational or solvent effects. For outliers, explore alternative tautomers or protonation states. TD-DFT can model UV-Vis spectra to resolve electronic transitions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Test across a broad concentration range (nM to mM) to identify non-linear effects.
- Assay Validation : Use positive controls (e.g., known enzyme inhibitors) and replicate under standardized conditions (pH, temperature).
- Metabolite Screening : Check for degradation products (e.g., hydrolysis of the ester group) via LC-MS, which may confound activity results .
Q. How can researchers investigate the compound’s coordination chemistry with transition metals?
Synthesize metal complexes (e.g., Fe(III), Cu(II)) by refluxing the ligand with metal salts in ethanol/water. Characterize via:
- Magnetic Susceptibility : Determine metal oxidation states (e.g., Fe(III) high-spin vs. low-spin).
- EPR Spectroscopy : Probe electronic environments in paramagnetic complexes.
- SC-XRD : Resolve binding modes (monodentate vs. bidentate) and ligand geometry .
Q. What advanced methodologies assess environmental persistence and ecotoxicology?
- Hydrolysis Studies : Incubate in buffered solutions (pH 4–9) at 25–50°C; monitor degradation via HPLC.
- Soil Microcosms : Analyze metabolite formation using 14C-labeled compound and LC-MS/MS.
- Ecotoxicology Assays : Test acute toxicity on Daphnia magna or algal models (OECD guidelines) and bioaccumulation potential via log Kow measurements .
Methodological Tables
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
